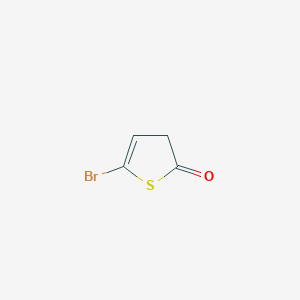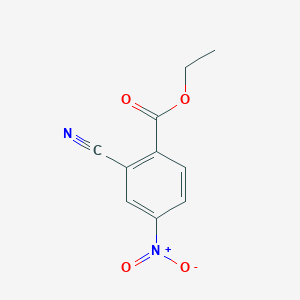![molecular formula C16H13ClF3N5S B12437976 3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, trifluoromethyl, and sulfanyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.
Attachment of the Tetrazole Group: The tetrazole group is often introduced through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the sulfanyl and tetrazole groups.
3-chloro-2-methylphenylamine: Contains a chloro and methyl group on a benzene ring but lacks the pyridine and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
特性
分子式 |
C16H13ClF3N5S |
|---|---|
分子量 |
399.8 g/mol |
IUPAC名 |
3-chloro-2-[2-[5-(2-methylphenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C16H13ClF3N5S/c1-10-4-2-3-5-12(10)14-22-23-24-25(14)6-7-26-15-13(17)8-11(9-21-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
BXPCBQKYSKSNEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


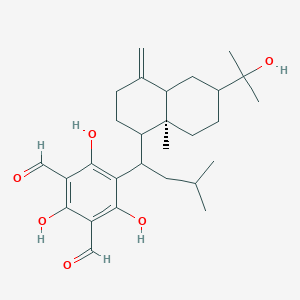
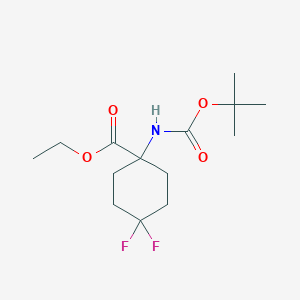
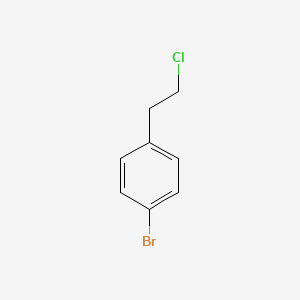
![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
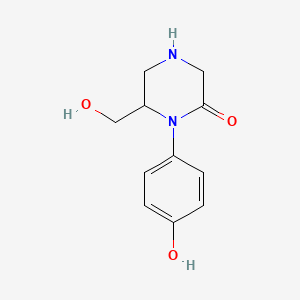
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
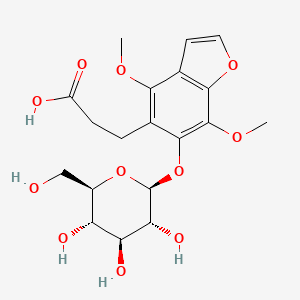
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
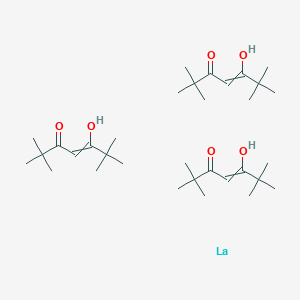
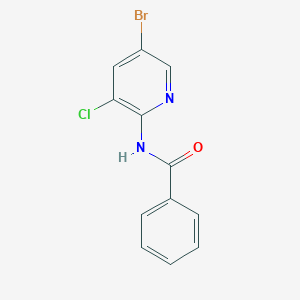
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
